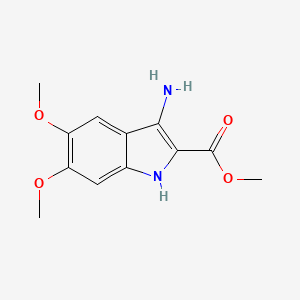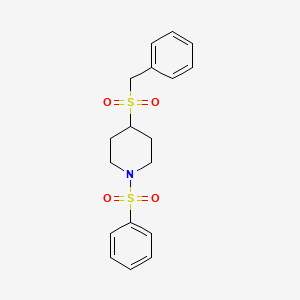
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one” is a chemical compound with the CAS Number: 1342951-71-6 . It has a molecular weight of 180.21 . The IUPAC name for this compound is 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-4H-pyran-4-one .
Molecular Structure Analysis
The InChI code for “2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one” is 1S/C9H12N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,9H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at a temperature of -10 degrees .Applications De Recherche Scientifique
Charge Density Studies
Research on related structures involves comprehensive analyses using X-ray diffraction and computational chemistry methods. These studies focus on understanding the properties of nitrogen-oxygen bonds and their behavior upon photochemical excitation, which is crucial for assessing molecular stability and reactivity (Barbora Vénosová et al., 2020).
Corrosion Inhibition
Pyrazolone derivatives have been investigated for their effectiveness in inhibiting corrosion of N80 steel in acidic environments. These studies reveal how molecular structure influences corrosion inhibition efficiency, providing insights into the design of better corrosion inhibitors (K. R. Ansari et al., 2016).
Biological Evaluation of Derivatives
Derivatives of pyrazole and oxazole have been synthesized and evaluated for their biological activities, including anticancer, antimicrobial, and antihyperglycemic effects. These studies contribute to the development of new therapeutic agents by exploring the bioactivity of novel compounds (R. Kenchappa et al., 2017), (J. Asegbeloyin et al., 2014).
Synthetic Methodologies for Heterocycles
Innovative synthetic approaches have been developed for creating a variety of heterocyclic compounds, including pyrazole and oxazole derivatives. These methodologies facilitate the exploration of new chemical entities with potential for various applications (R. Pratap et al., 2017).
Antioxidant and Anticancer Properties
Certain pyrazole derivatives have been synthesized and characterized, with studies revealing their promising antioxidant and anticancer activities. This research underscores the potential of such compounds in developing new treatments for cancer and oxidative stress-related diseases (S. Naveen et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
A molecular docking study of a similar compound showed that it can form two hydrogen bonds and one cation-π interaction withsuccinate dehydrogenase , an enzyme involved in the citric acid cycle and electron transport chain.
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it is plausible that it interacts with its target enzyme through hydrogen bonding and cation-π interactions . These interactions may alter the enzyme’s conformation or activity, leading to changes in downstream biochemical pathways.
Biochemical Pathways
If the compound does indeed target succinate dehydrogenase as suggested by the molecular docking study , it could potentially affect the citric acid cycle and electron transport chain, impacting energy production within the cell.
Propriétés
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVFSUYDGWNLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC(=O)CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2824354.png)
![1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2824356.png)

![4-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2824359.png)

![2-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2824364.png)

![3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2824368.png)
![(3Z)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-3-{[(4-nitrophenyl)methoxy]imino}propanamide](/img/structure/B2824369.png)
![2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide](/img/structure/B2824371.png)


![[1-Methyl-5-(pentoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2824376.png)
![5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2824377.png)